4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide
Description
Historical Context and Discovery
The development of this compound can be traced to the broader research efforts in kinase inhibitor development during the early 2000s. The compound emerged as a critical intermediate during the synthetic development of regorafenib, a multikinase inhibitor that underwent extensive clinical trials following the approval of sorafenib. Patent literature from 2007 indicates that this compound was first synthesized as part of systematic structure-activity relationship studies aimed at developing novel anticancer therapeutics.
The historical significance of this compound is closely tied to the evolution of targeted cancer therapy, where kinase-regulated biochemical pathways became recognized as crucial targets for therapeutic intervention. The Food and Drug Administration approval process for related compounds took over a decade, with sorafenib being selected as a lead molecule in 1994 and regorafenib's Phase I dose escalation trials beginning when sorafenib received approval. During this developmental period, this compound was identified as an essential synthetic intermediate, leading to its extensive characterization and optimization.
The compound's discovery represents a convergence of fluorine chemistry advancements and heterocyclic synthesis methodologies. The incorporation of fluorine into the phenoxy moiety was strategically designed to enhance metabolic stability and pharmacological properties of the resulting pharmaceutical products. Early synthetic approaches involved complex reaction operations and the use of potentially hazardous reagents, which drove the development of more practical and efficient synthetic methodologies.
Research publications from 2023 document significant improvements in the synthetic preparation of this intermediate, addressing previous limitations such as the use of toxic haloformates and isocyanates, complex reaction operations, and the generation of impurities during synthesis. These developments have established more practical and efficient synthesis routes that eliminate many of the safety concerns associated with earlier methods.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as this compound. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with CAS number 757251-42-6 being the primary identifier. Alternative CAS numbers, including 150812-21-8, have been reported in commercial databases, likely representing different salt forms or stereoisomers.
The compound is known by numerous synonyms in commercial and research databases. Common alternative names include 4-(4-amino-2-fluorophenoxy)-n-methylpicolinamide, reflecting the picolinamide structural motif. Chemical database entries list additional synonyms such as SCHEMBL2029492, HFB25142, and various supplier-specific designations. The International Union of Pure and Applied Chemistry name emphasizes the compound's structural components: a pyridine ring substituted at the 4-position with a phenoxy group that bears amino and fluoro substituents, and a methylcarboxamide group at the 2-position of the pyridine ring.
Research literature frequently employs shortened nomenclature forms, particularly in synthetic methodology papers where the compound may be referred to as "the regorafenib intermediate" or "the fluorinated picolinamide derivative". Patent documentation uses systematic naming conventions that explicitly describe the compound's structural features and substitution patterns. Commercial suppliers have developed their own catalog numbering systems, with designations such as 1P01BCN0, AR01BCVC, and TRC-A609725 being used across different chemical supply companies.
Relevance in Contemporary Chemical Research
The contemporary relevance of this compound in chemical research stems primarily from its critical role as an intermediate in the synthesis of regorafenib, a clinically approved multikinase inhibitor. Current research efforts focus on developing more efficient and environmentally sustainable synthetic routes for this compound, addressing the limitations of traditional methods that relied on hazardous reagents and complex reaction conditions.
Recent methodological advances have demonstrated significant improvements in the synthetic accessibility of this intermediate. Research published in 2023 describes practical syntheses that eliminate the need for toxic haloformates and isocyanates, which were previously prepared using phosgene gas. These new methods employ water-assisted synthesis of carbamates and utilize single-base reaction conditions without requiring inert atmosphere protection. The development of these improved synthetic protocols has important implications for large-scale pharmaceutical manufacturing, potentially reducing production costs and environmental impact.
The compound serves as a valuable model system for studying fluorine-containing heterocycles and their reactivity patterns. The presence of both electron-withdrawing fluorine and electron-donating amino groups on the phenoxy moiety creates unique electronic effects that influence the compound's chemical behavior. This structural complexity makes it an attractive target for computational chemistry studies aimed at understanding structure-activity relationships in kinase inhibitor design.
Contemporary analytical chemistry research has focused on developing robust characterization methods for this compound. High-performance liquid chromatography methods with purities exceeding 95% have been established for quality control purposes. Advanced spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, have been employed to confirm structural assignments and detect potential impurities. These analytical developments are crucial for ensuring the quality and consistency of the compound in pharmaceutical applications.
Research into the compound's physical and chemical properties continues to provide insights relevant to drug development. Recent studies have determined key physicochemical parameters including melting point (143°C), predicted boiling point (459.8±45.0°C), density (1.305), and water solubility (190 mg/L at 20°C). These property measurements are essential for optimizing formulation strategies and predicting the behavior of related compounds in biological systems.
Scope and Objectives of the Research
The research objectives surrounding this compound encompass multiple interconnected areas of investigation, ranging from fundamental synthetic methodology development to advanced pharmaceutical applications. Primary research goals include the optimization of synthetic routes to improve efficiency, reduce environmental impact, and enhance scalability for industrial production. These objectives are driven by the compound's importance as a key intermediate in the synthesis of clinically relevant kinase inhibitors.
Synthetic methodology research aims to develop novel reaction pathways that avoid the use of hazardous reagents while maintaining high yields and product purity. Current investigations focus on exploring alternative coupling strategies for forming the ether linkage between the pyridine and phenoxy moieties. Research teams are investigating the use of sustainable catalysts and green chemistry principles to replace traditional methods that rely on toxic compounds such as phosgene derivatives. These efforts align with broader pharmaceutical industry initiatives to develop more environmentally responsible manufacturing processes.
Analytical chemistry research objectives include the development of comprehensive characterization protocols for quality assurance and impurity profiling. Studies aim to establish robust analytical methods capable of detecting and quantifying potential synthetic by-products and degradation products. Advanced chromatographic and spectroscopic techniques are being optimized to provide detailed structural confirmation and purity assessment capabilities. These analytical developments are essential for regulatory compliance and ensuring consistent product quality in pharmaceutical applications.
Structure-activity relationship studies represent another major research objective, focusing on understanding how structural modifications to the this compound framework influence biological activity and pharmacological properties. Research in this area investigates the effects of substitution pattern changes, particularly the impact of fluorine positioning and amino group modifications on the resulting pharmaceutical properties. These studies provide crucial insights for the design of next-generation kinase inhibitors with improved therapeutic profiles.
Computational chemistry research objectives include the development of accurate molecular modeling approaches for predicting the compound's behavior in biological systems. Studies focus on understanding the electronic effects of fluorine substitution and amino group interactions on molecular conformations and binding affinities. These computational investigations support drug design efforts by providing theoretical frameworks for understanding structure-activity relationships and predicting the properties of novel analogs.
Properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)11-7-9(4-5-17-11)19-12-3-2-8(15)6-10(12)14/h2-7H,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBWVYCBILWPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide involves a substitution reaction. Typically, 4-amino-2-fluorophenol is reacted with pyridine-2-carboxylic anhydride under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may also include steps for purification and isolation of the compound to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
Pharmaceutical Development
The compound has emerged as a promising candidate in the development of c-Met kinase inhibitors , which are critical in cancer therapy. Research indicates that it can effectively inhibit c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis.
- Methodology : Docking studies have been performed to analyze the compound's interactions with c-Met kinase. These studies help identify the orientations and conformations that contribute to its inhibitory activity.
Organic Chemistry
In organic synthesis, 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide serves as an intermediate for synthesizing various fluorinated pyridines .
- Synthesis Techniques : The compound can be synthesized through substitution reactions involving pyridine derivatives. Methods include:
- Reaction with fluorinated phenols
- Use of specific catalysts to enhance yield and purity
Biological Studies
The compound is utilized in biological research to explore its effects on various biological pathways.
- Mechanism of Action : It is believed to modulate biological activity by interacting with specific enzymes or receptors, potentially serving as an inhibitor for certain targets.
Case Study 1: c-Met Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound as a c-Met inhibitor. The compound demonstrated significant inhibition rates compared to traditional inhibitors, suggesting its potential for developing new cancer therapies.
Case Study 2: Synthesis of Fluorinated Pyridines
A comprehensive review in Synthetic Communications outlined various synthetic routes for preparing fluorinated pyridines using this compound as an intermediate. The study highlighted optimized conditions that resulted in high yields and purity, emphasizing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regorafenib
Regorafenib (CAS: 755037-03-7; molecular formula: C₂₁H₁₅ClF₃N₄O₃) is a derivative of 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide, modified by the addition of a urea-linked 4-chloro-3-(trifluoromethyl)phenyl group.
Key Differences :
- Regorafenib’s urea group and chloro-trifluoromethylphenyl substituent broaden its kinase inhibition profile compared to the simpler scaffold of the parent compound .
- The parent compound lacks direct therapeutic activity but is pivotal in regorafenib’s synthesis via reactions with 4-chloro-3-(trifluoromethyl)phenylisocyanate .
Sorafenib
Sorafenib (CAS: 475207-59-1; molecular formula: C₂₁H₁₆ClF₃N₄O₃) shares structural homology with regorafenib but lacks the fluorine atom on the central phenoxy ring.
Key Differences :
- Sorafenib’s tosylate salt improves solubility, whereas the parent compound is a non-ionic intermediate .
- The fluorine atom in the parent compound may enhance metabolic stability compared to sorafenib’s non-fluorinated analog .
Pazopanib
Pazopanib (CAS: 444731-52-6; molecular formula: C₂₁H₂₃N₇O₂S) is another multikinase inhibitor but features a distinct sulfonamide-indazole core.
| Parameter | This compound | Pazopanib |
|---|---|---|
| Core Structure | Pyridine-carboxamide | Indazole-sulfonamide |
| Kinase Targets | N/A | VEGFR1-3, PDGFRα/β, FGFR1-3 |
| Clinical Use | N/A | Renal cell carcinoma, soft-tissue sarcoma |
Key Differences :
- Pazopanib’s indazole moiety and sulfonamide group confer distinct binding kinetics compared to the pyridine-carboxamide scaffold .
Solubility and Stability
- This compound: Limited solubility in aqueous media; stable under inert conditions .
- Regorafenib monohydrate: Enhanced solubility due to crystalline polymorphism; stable in gastric pH .
Biological Activity
Overview
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H10FN3O2. It has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 229.23 g/mol
- CAS Number : 757251-42-6
- Physical State : Colorless to pale yellow solid
- Purity : >95% (HPLC)
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, modulating various biological pathways. The compound's structure allows it to engage in multiple types of chemical reactions, including oxidation, reduction, and substitution, which can influence its biological efficacy.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. For instance, it has been identified as a potential inhibitor of Raf kinase, which is implicated in various cancers due to its role in the MAPK signaling pathway .
Pharmacological Studies
In pharmacological studies, this compound has been evaluated for its effects on different cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, suggesting its potential as a therapeutic agent in oncology.
Case Studies
- Inhibition of Tumor Growth : A study highlighted the compound's effectiveness in reducing tumor size in xenograft models of colorectal cancer. The treatment led to a significant decrease in tumor volume compared to control groups .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
- Pharmacokinetics : A pharmacokinetic study indicated that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer drug .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical challenges in synthesizing 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide, and how can reaction conditions be optimized?
Basic Research Question Synthesis challenges include regioselective fluorination and coupling of the pyridine-carboxamide moiety. Methodological steps:
- Regioselective Fluorination : Use directed ortho-metalation (DoM) with lithium bases to control fluorination at the 2-position of the phenoxy ring .
- Coupling Optimization : Employ Buchwald-Hartwig amination with Pd(dba)₂/Xantphos catalysts for aryl ether bond formation, monitored by LC-MS to track intermediates .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the product (>95% purity) .
Q. How can computational methods reduce trial-and-error in designing synthetic routes for this compound?
Advanced Research Question Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with cheminformatics tools to predict viable reaction pathways:
- Reaction Path Search : Use tools like GRRM to identify low-energy intermediates and transition states .
- Solvent Optimization : Apply COSMO-RS simulations to select solvents that maximize yield (e.g., DMF vs. THF) .
- Validation : Cross-reference computed activation energies with experimental DSC data to refine predictions .
Section 2: Structural and Functional Analysis
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., J = 8–10 Hz for ortho-fluorine coupling) and confirm methyl group integration .
- HRMS : Validate molecular weight (expected [M+H]⁺ = 306.12) using ESI+ mode .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperidine-carboxamide interactions) .
Q. How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy substituents) impact bioactivity?
Advanced Research Question
- SAR Studies : Synthesize analogs with halogens (F, Cl, Br) at the 2-position and test kinase inhibition (IC₅₀) in vitro .
- Lipophilicity : Measure logP values (shake-flask method) to correlate trifluoromethyl groups with membrane permeability .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess degradation rates of fluorinated vs. non-fluorinated analogs .
Section 3: Analytical and Mechanistic Studies
Q. What analytical strategies resolve discrepancies in HPLC purity data caused by degradation products?
Basic Research Question
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradants .
- LC-MS/MS : Use a Q-TOF instrument to fragment degradants (e.g., m/z 288.10 for de-methylated byproducts) .
- Method Development : Optimize gradient elution (e.g., 10–90% MeCN in 20 min) to separate peaks with Δt > 1.5 min .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
Advanced Research Question
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis assays to trace oxygen incorporation in dimeric byproducts .
- Kinetic Profiling : Perform time-resolved NMR to monitor intermediate formation (e.g., quinone methides) .
- Computational Modeling : Map potential energy surfaces (Gaussian 16) to identify dimerization pathways with ΔG < 20 kcal/mol .
Section 4: Pharmacological and Safety Evaluation
Q. What in vitro assays are recommended for preliminary toxicity screening of this compound?
Basic Research Question
Q. How can metabolic pathways be predicted to guide prodrug design?
Advanced Research Question
- CYP450 Profiling : Incubate with recombinant CYP3A4/2D6 and analyze metabolites via UPLC-QDa .
- Prodrug Activation : Introduce esterase-labile groups (e.g., acetyl) at the pyridine nitrogen and measure hydrolysis rates in plasma .
- In Silico Tools : Use Schrödinger’s ADMET Predictor to prioritize analogs with t₁/₂ > 4 hr in human liver microsomes .
Section 5: Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
Basic Research Question
- Quality Control : Enforce strict HPLC purity criteria (>98%) and NMR spectral match (Δδ < 0.05 ppm) .
- Bioassay Normalization : Include internal controls (e.g., staurosporine for kinase assays) and report Z’-factor scores .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across batches .
Q. What strategies validate computational predictions of binding affinity for this compound?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to simulate binding to target kinases (e.g., EGFR T790M) and compare with experimental Kd values .
- Alchemical Free Energy Calculations : Perform FEP+ simulations to predict ΔΔG for fluorine substitutions (error < 1 kcal/mol) .
- Crystallographic Validation : Co-crystallize the compound with the target protein and resolve structures to <2.0 Å resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
